molecular formula C18H21ClN2O4 B2830276 2-(Isonicotinamido)ethyl 2-(4-ethylphenoxy)acetate hydrochloride CAS No. 474262-36-7

2-(Isonicotinamido)ethyl 2-(4-ethylphenoxy)acetate hydrochloride

Cat. No.: B2830276
CAS No.: 474262-36-7
M. Wt: 364.83
InChI Key: RUJNIQFUFFIFGO-UHFFFAOYSA-N
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Description

2-(Isonicotinamido)ethyl 2-(4-ethylphenoxy)acetate hydrochloride is a synthetic organic compound with the molecular formula C18H21ClN2O4. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound features a combination of isonicotinamide and ethylphenoxyacetate moieties, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isonicotinamido)ethyl 2-(4-ethylphenoxy)acetate hydrochloride typically involves a multi-step process:

  • Formation of Isonicotinamide Derivative: : The synthesis begins with the preparation of an isonicotinamide derivative. This can be achieved by reacting isonicotinic acid with an appropriate amine under dehydrating conditions to form the amide bond.

  • Ethylphenoxyacetate Formation: : Separately, 4-ethylphenol is reacted with chloroacetic acid in the presence of a base to form 4-ethylphenoxyacetic acid. This is then esterified using ethanol and an acid catalyst to yield ethyl 4-ethylphenoxyacetate.

  • Coupling Reaction: : The final step involves coupling the isonicotinamide derivative with ethyl 4-ethylphenoxyacetate. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

  • Hydrochloride Salt Formation: : The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(Isonicotinamido)ethyl 2-(4-ethylphenoxy)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide or ester functionalities.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide sites, using reagents like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium ethoxide (NaOEt) in ethanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Isonicotinamido)ethyl 2-(4-ethylphenoxy)acetate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, antimicrobial, or anticancer drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Material Science: It may be explored for its properties in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(Isonicotinamido)ethyl 2-(4-ethylphenoxy)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The isonicotinamide moiety can interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, potentially inhibiting their activity. The ethylphenoxyacetate part may interact with cell membranes or other hydrophobic sites, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Isonicotinamido)ethyl acetate
  • 2-(Isonicotinamido)ethyl 2-phenoxyacetate
  • 2-(Isonicotinamido)ethyl 2-(4-methylphenoxy)acetate

Uniqueness

Compared to similar compounds, 2-(Isonicotinamido)ethyl 2-(4-ethylphenoxy)acetate hydrochloride is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its lipophilicity and biological activity. This structural variation can lead to differences in its pharmacokinetic properties and interaction with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-(pyridine-4-carbonylamino)ethyl 2-(4-ethylphenoxy)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4.ClH/c1-2-14-3-5-16(6-4-14)24-13-17(21)23-12-11-20-18(22)15-7-9-19-10-8-15;/h3-10H,2,11-13H2,1H3,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJNIQFUFFIFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)OCCNC(=O)C2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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